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molecular formula C12H5F6NO2 B018386 2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid CAS No. 35853-50-0

2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid

Cat. No. B018386
M. Wt: 309.16 g/mol
InChI Key: QJTJIQBSZLFWFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04327215

Procedure details

A mixture of 100 parts by volume of water, 8.8 parts of sodium hydroxide, 43.2 parts of 7-trifluoromethyl-isatin and 27.4 parts of 1,1,1-trifluoroacetone is heated for 8 hours at 110° C. in an autoclave. When the mixture has cooled, 2 N hydrochloric acid is added, whilst stirring, until the pH has reached 2.7 and the precipitate formed is filtered off and dried at 70° C. and about 20 mbar. 60 parts of 2,8-bis-(trifluoromethyl)-quinoline-4-carboxylic acid, ie. 97.1% of theory, are obtained.
[Compound]
Name
100
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[F:3][C:4]([F:17])([F:16])[C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:13]=1[NH:12][C:11](=[O:14])[C:10]2=O.[F:18][C:19]([F:24])([F:23])[C:20]([CH3:22])=O.Cl>O>[F:18][C:19]([F:24])([F:23])[C:20]1[CH:22]=[C:10]([C:11]([OH:1])=[O:14])[C:9]2[C:13](=[C:5]([C:4]([F:17])([F:16])[F:3])[CH:6]=[CH:7][CH:8]=2)[N:12]=1 |f:0.1|

Inputs

Step One
Name
100
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=CC=C2C(C(NC12)=O)=O)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)C)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
whilst stirring, until the pH
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
When the mixture has cooled
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
dried at 70° C.
CUSTOM
Type
CUSTOM
Details
97.1% of theory, are obtained

Outcomes

Product
Name
Type
Smiles
FC(C1=NC2=C(C=CC=C2C(=C1)C(=O)O)C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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